3-phenylmethoxy-N-prop-2-enylbenzamide
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Description
3-phenylmethoxy-N-prop-2-enylbenzamide is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties and Cell Division Inhibition
3-Methoxybenzamide derivatives have been found to possess significant antibacterial properties. One study highlights the lethal effect of 3-methoxybenzamide on Bacillus subtilis by inhibiting cell division, leading to filamentation and eventually lysis of cells. The inhibition targets the cell division system involving the FtsZ function during both vegetative growth and sporulation, indicating a potential application in developing antibacterial strategies against similar bacterial pathogens (Ohashi et al., 1999).
Inhibition of Poly(ADP-ribose) Synthetase
Research into inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase identified benzamides substituted in the 3-position as highly inhibitory compounds. 3-Aminobenzamide and 3-methoxybenzamide were competitive inhibitors, with Ki values of less than 2 microM, suggesting their role in the modulation of poly(ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair processes. This discovery points towards the therapeutic potential of these compounds in diseases related to DNA damage and PARP activity (Purnell & Whish, 1980).
Molecular Structure and Intermolecular Interactions
The molecular structure and intermolecular interactions of N-phenylbenzamide derivatives have been extensively studied, providing valuable insights into their physicochemical properties and reactivity. For instance, research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through single crystal X-ray diffraction and DFT calculations has demonstrated the influence of dimerization and crystal packing on molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings. These findings are crucial for understanding the behavior of these compounds in various environments and could inform their application in materials science and drug design (Karabulut et al., 2014).
Antiviral Activity
The antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71 (EV 71) has been identified, with certain compounds exhibiting low micromolar inhibitory concentrations and significantly lower cytotoxicity compared to established antivirals. This suggests the potential of these derivatives as lead compounds for developing new antiviral drugs, especially for diseases caused by EV 71 (Ji et al., 2013).
Properties
IUPAC Name |
3-phenylmethoxy-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-11-18-17(19)15-9-6-10-16(12-15)20-13-14-7-4-3-5-8-14/h2-10,12H,1,11,13H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWVARYSYVBFRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367473 |
Source
|
Record name | 3-phenylmethoxy-N-prop-2-enylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-98-5 |
Source
|
Record name | 3-phenylmethoxy-N-prop-2-enylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.